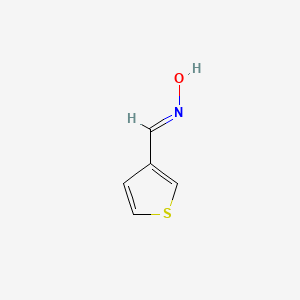

Thiophene-3-carboxaldoxime

Description

Contextualization within the Landscape of Thiophene-Based Heterocycles

Thiophene (B33073) is a five-membered aromatic ring containing a sulfur atom, and its derivatives form a cornerstone of heterocyclic chemistry. globalauthorid.comuniv-angers.fr These compounds are not merely academic curiosities; they are integral components in a vast array of functional materials and biologically active molecules. orcid.orgacs.orgnih.gov The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that appears in numerous drugs across different therapeutic areas. globalauthorid.comuniv-angers.fr The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is a crucial interaction for drug-receptor binding. orcid.org

Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. univ-angers.fracs.org This versatility has made thiophene-based scaffolds a primary target for synthetic chemists aiming to develop new therapeutic agents. acs.orgnih.gov The development of thiophene-based ligands has also been crucial for creating fluorescent probes capable of identifying pathological protein aggregates associated with diseases like Alzheimer's. diva-portal.org

Within this extensive family, Thiophene-3-carboxaldoxime (C₅H₅NOS) stands out due to the presence of the oxime functional group (-CH=N-OH). nih.gov Oximes are known for their ability to form stable complexes with a variety of metal ions, making them valuable building blocks in coordination chemistry. tandfonline.comnih.gov The combination of the aromatic thiophene ring and the chelating oxime group in a single molecule provides a unique platform for creating complex molecular architectures with specific electronic and steric properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.17 g/mol |

| Melting Point | 121-122 °C |

| Boiling Point | 210 °C |

| pKa | 10.71 (Predicted) |

| IUPAC Name | (NE)-N-(thiophen-3-ylmethylidene)hydroxylamine |

This table presents key physicochemical properties of this compound, compiled from various chemical databases. nih.gov

Foundational Significance in Ligand Design and Coordination Chemistry

The true significance of this compound in contemporary research lies in its role as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The oxime group of this compound provides a nitrogen atom that can donate a lone pair of electrons to a metal ion, forming a coordinate bond. researchgate.netnih.gov

Detailed research has demonstrated the ability of this compound, abbreviated as 3TCOH, to coordinate with various transition metal halides. researchgate.net For instance, the reaction of 3TCOH with cobalt(II), nickel(II), and copper(II) chlorides and bromides has been shown to produce a series of new metal complexes. researchgate.net In these complexes, the this compound molecule acts as a monodentate ligand, coordinating to the metal center exclusively through the nitrogen atom of the oxime group. researchgate.net The sulfur atom within the thiophene ring does not participate in the coordination. researchgate.netnih.gov

The synthesis of these complexes involves straightforward reactions between the metal salt and the ligand in a suitable solvent. researchgate.net The resulting structures have been characterized by various spectroscopic methods and, in some cases, by single-crystal X-ray diffraction, which provides definitive information about the molecular geometry and bonding. researchgate.net

For example, the crystal structures of [CoBr₂(3TCOH)₄] and [NiBr₂(3TCOH)₄] have been determined, revealing that the metal ions are in a six-coordinate, octahedral environment. researchgate.net The four ligand molecules occupy the equatorial positions, while the two bromide ions are located at the axial positions. researchgate.net This specific arrangement highlights the role of the ligand in directing the final architecture of the complex.

Table 2: Examples of Metal Complexes with this compound (3TCOH)

| Complex Formula | Metal Ion | Coordination Geometry |

| [CoCl₂(3TCOH)₄] | Cobalt(II) | Octahedral |

| [CoBr₂(3TCOH)₄] | Cobalt(II) | Octahedral |

| [NiCl₂(3TCOH)₄] | Nickel(II) | Octahedral |

| [NiBr₂(3TCOH)₄] | Nickel(II) | Octahedral |

| [CuCl₂(3TCOH)₄] | Copper(II) | Not specified |

| [CuBr₂(3TCOH)₂] | Copper(II) | Not specified |

This table summarizes a series of metal complexes synthesized using this compound as a ligand, as reported in the literature. researchgate.net

The study of such complexes is fundamental to advancing our understanding of coordination chemistry. The ability to create well-defined metal complexes with specific geometries is crucial for the development of new catalysts, magnetic materials, and compounds with potential therapeutic applications. The foundational work on this compound provides a clear example of how a relatively simple organic molecule can serve as a versatile building block for constructing complex and functional inorganic-organic hybrid materials.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCZUXSHORSJIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Thiophene 3 Carboxaldoxime

Established Synthetic Routes to Thiophene-3-carboxaldoxime

The primary and most established method for the synthesis of this compound involves the reaction of Thiophene-3-carboxaldehyde with hydroxylamine (B1172632). This condensation reaction is a standard procedure for the formation of oximes from aldehydes. The reaction typically proceeds by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid and liberate the free hydroxylamine.

The general reaction scheme is as follows:

Thiophene-3-carboxaldehyde + NH₂OH·HCl + Base → this compound + Base·HCl + H₂O

The selection of solvent and reaction temperature can be optimized to achieve high yields. Common solvents for this transformation include ethanol (B145695) and aqueous ethanol mixtures.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Thiophene-3-carboxaldehyde | Hydroxylamine Hydrochloride | Sodium Hydroxide | Aqueous Ethanol | Room Temperature to Reflux | This compound |

| Thiophene-3-carboxaldehyde | Hydroxylamine Hydrochloride | Pyridine | Ethanol | Room Temperature | This compound |

Post-Synthetic Modifications and Derivatization Strategies of the Oxime Functionality

The oxime group in this compound is amenable to a variety of post-synthetic modifications, allowing for the synthesis of a diverse range of derivatives. These modifications primarily target the hydroxyl group of the oxime.

O-Alkylation and O-Arylation: The oxygen atom of the oxime can be alkylated or arylated to form oxime ethers. This is typically achieved by reacting this compound with alkyl or aryl halides in the presence of a base. These reactions expand the structural diversity of thiophene-based compounds. acs.org

O-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields O-acyl oximes. These derivatives are often more stable and can serve as precursors for further transformations.

These derivatization strategies are crucial for modifying the chemical and physical properties of the parent oxime, which can be important for various applications in materials science and medicinal chemistry.

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Oxime Ether | Base (e.g., NaH) in an inert solvent (e.g., THF) |

| O-Acylation | Acid Chloride (e.g., CH₃COCl) | O-Acyl Oxime | Base (e.g., Pyridine) in a non-protic solvent |

Chemical Reactivity and Mechanistic Investigations

Catalyzed Dehydration to Thiophene-3-carbonitrile

This compound is a key precursor in the synthesis of Thiophene-3-carbonitrile through a catalyzed dehydration reaction. chemicalbook.com This transformation is a common method for preparing nitriles from aldoximes. A variety of catalysts and reagents can effect this dehydration, often under mild conditions.

The reaction involves the elimination of a water molecule from the oxime functional group. The mechanism typically begins with the activation of the hydroxyl group, converting it into a better leaving group. This is followed by the elimination of water and the formation of the nitrile triple bond.

Common dehydrating agents and catalysts include:

Acid Anhydrides: Acetic anhydride (B1165640) can promote the dehydration, often with heating.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective.

Transition Metal Catalysts: Various transition metal complexes have been shown to catalyze the dehydration of aldoximes.

Other Reagents: Reagents such as thionyl chloride, phosphorus pentoxide, and 2,4,6-trichloro wikipedia.orgmasterorganicchemistry.compharmaguideline.comtriazine (TCT) in DMF have also been successfully employed. organic-chemistry.org

| Catalyst/Reagent | Conditions | Yield |

|---|---|---|

| Acetic Anhydride | Reflux | High |

| Thionyl Chloride | Room Temperature | Good to Excellent |

| 2,4,6-Trichloro wikipedia.orgmasterorganicchemistry.compharmaguideline.comtriazine (TCT)/DMF | Room Temperature | Excellent. organic-chemistry.org |

| TiCl₃(OTf) | Mild Conditions | Efficient. deepdyve.com |

Reactions Involving the Oxime Group

Beyond dehydration, the oxime group of this compound can undergo several other important chemical transformations:

Reduction: The oxime can be reduced to the corresponding aminomethylthiophene. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction provides a route to thiophene-containing primary amines.

Beckmann Rearrangement: As an aldoxime, this compound can undergo a Beckmann rearrangement, although this is more common for ketoximes. wikipedia.orgmasterorganicchemistry.com Under acidic conditions or with specific reagents, the rearrangement of aldoximes can lead to the formation of primary amides. wikipedia.orgmasterorganicchemistry.com However, for aldoximes, fragmentation to nitriles often competes with or dominates the rearrangement pathway. masterorganicchemistry.comorganic-chemistry.org The classic Beckmann rearrangement converts an oxime into an amide. organicreactions.orgnih.gov

Oxidation: The thiophene (B33073) ring itself is generally stable to oxidizing agents, but under specific conditions, oxidation can occur. pharmaguideline.comresearchgate.net The reactivity of the oxime group towards oxidation can lead to the formation of various products depending on the oxidant used.

Reactivity within Coordinated Metal Complexes

Thiophene and its derivatives can act as ligands in transition metal complexes. researchgate.net The sulfur atom of the thiophene ring can coordinate to a metal center. Additionally, the nitrogen and oxygen atoms of the oxime group in this compound offer potential coordination sites, allowing it to act as a bidentate or monodentate ligand.

Coordination Chemistry and Metal Complexation of Thiophene 3 Carboxaldoxime

Thiophene-3-carboxaldoxime as an Asymmetric Ligand

The asymmetric synthesis of compounds derived from thiophene (B33073), including catalytic asymmetric dearomatization, has been an area of chemical research. nih.govrsc.org Chiral ligands derived from thiophene have been synthesized and utilized in catalytic asymmetric reactions, such as the oxidation of sulfides. researchgate.net These ligands often feature C2-symmetry, incorporating structural motifs like bis(imidazolinyl) and bis(oxazolinyl) groups attached to the thiophene ring. nih.gov The development of organocatalytic domino reactions has also provided a pathway to optically active, highly functionalized tetrahydrothiophenes. nih.gov

Despite these advancements in the broader field of chiral thiophene derivatives, specific studies detailing the use of this compound as an asymmetric ligand for catalysis or the synthesis of chiral metal complexes could not be found in the available literature. The potential for the oxime group in conjunction with the thiophene ring to create a chiral coordinating environment remains an area for future investigation.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of Cobalt(II) complexes with various thiophene-containing ligands, such as thiosemicarbazones derived from 3-thiophene aldehyde and N-(2-pyridyl)-3-thienylalkyl-carboxamide, has been reported. nih.govnih.govmdpi.com Characterization of these complexes often involves elemental analysis, FT-IR, UV-visible, and ESR spectroscopy to determine their structure and properties, which can range from tetrahedral to octahedral geometries. researchgate.netresearchgate.netresearchgate.net However, specific literature detailing the synthesis and spectroscopic analysis of Cobalt(II) complexes with this compound is not available.

Nickel(II) complexes with thiophene-based ligands, including thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) and N1-4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones, have been synthesized and characterized. core.ac.uknih.govnih.gov These studies reveal various coordination modes and geometries, such as square planar. core.ac.uknih.gov Spectroscopic methods like UV-Vis, IR, and NMR are typically employed for characterization. nih.gov Despite the research on related compounds, there is no specific information available on the synthesis and spectroscopic properties of Nickel(II) complexes involving this compound.

The coordination chemistry of Copper(II) with thiophene-derived ligands is a subject of interest, with studies on complexes of thiophene-2-carboxaldehyde thiosemicarbazones and 3-thiophene carboxamides. nih.govnih.govnih.gov These complexes have been characterized using techniques such as X-ray crystallography, infrared spectroscopy, and visible spectroscopy. nih.govresearchgate.net The ligands can coordinate in various manners, leading to different geometries around the copper center. nih.gov However, dedicated research on the synthesis and spectroscopic characterization of Copper(II) complexes specifically with this compound could not be located.

Platinum(II) complexes with thiophene-derived ligands, particularly thiosemicarbazones, have been synthesized and investigated for their potential applications. nih.govnih.govkuleuven.beresearchgate.netresearchgate.net These complexes are typically characterized by elemental analysis, IR, NMR (¹H, ¹³C, ¹⁹⁵Pt), and mass spectrometry to elucidate their square planar geometries. nih.govresearchgate.net The ligands generally coordinate through sulfur and nitrogen atoms. nih.gov There is, however, a lack of specific studies on Platinum(II) complexes formed with this compound.

The broader organotransition metal chemistry of thiophenes is a well-established field, covering a variety of metals and reaction patterns. researchgate.netbohrium.com Thiophenes can coordinate to metals in several ways, and their reactivity is dependent on the metal center and its associated ligands. researchgate.netbohrium.com Research has been conducted on complexes of other transition metals like Zinc(II), Manganese(II), and Ruthenium with various thiophene-containing ligands. nih.govnih.govnih.gov Nevertheless, specific reports on the coordination compounds of other transition metals with this compound are absent from the current body of scientific literature.

Structural Elucidation of this compound Metal Complexes

Detailed structural analysis of metal complexes with this compound is crucial for rationalizing their stability, reactivity, and physical properties. While extensive research exists for related thiophene derivatives like carboxamides and Schiff bases derived from thiophene-2-carboxaldehyde, specific crystallographic and in-depth spectroscopic studies on metal complexes of this compound are not widely reported in the current scientific literature. researchgate.netnih.govekb.eg The following sections describe the principal techniques that would be employed for such structural characterization.

For a hypothetical metal complex of this compound, SCXRD analysis would be essential to unambiguously determine:

Coordination Mode: The oxime group (-CH=N-OH) offers multiple potential coordination sites (the nitrogen and oxygen atoms). SCXRD would confirm which atom(s) bind to the metal center and whether the ligand acts in a monodentate or bidentate fashion. It could also reveal if the ligand coordinates as a neutral molecule or as a deprotonated oximato anion. at.ua

Coordination Geometry: The technique would elucidate the geometry around the metal ion (e.g., tetrahedral, square planar, octahedral), which is dictated by the metal's nature, its oxidation state, and the number of coordinated ligands. nih.gov

Structural Parameters: Precise measurements of metal-ligand bond distances and the angles within the chelate rings would provide insight into the strength and nature of the coordination bonds. nih.gov

While specific crystallographic data for this compound complexes are not available, studies on related thiophene-amido and thiophene-carboxamide complexes have successfully used SCXRD to reveal varied and complex structures, including distorted octahedral and tetrahedral geometries. nih.govnih.gov Such studies serve as a blueprint for the type of detailed structural information that could be obtained for this compound complexes.

Table 1: Hypothetical Crystallographic Data Points from SCXRD This table is illustrative of the data typically obtained from a single-crystal X-ray diffraction study and does not represent experimental data for this compound complexes.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the unit cell edges and the angles between them. |

| Metal-Donor Atom Bond Lengths (Å) | The distances between the central metal ion and the coordinating atoms of the ligand(s). |

In the absence of single crystals or to complement diffraction data, advanced spectroscopic methods are indispensable for structural characterization, particularly for studying complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups involved in coordination. For this compound complexes, key vibrational bands would be monitored:

ν(C=N): The stretching frequency of the oxime's carbon-nitrogen double bond would be expected to shift upon coordination of the nitrogen atom to the metal center. researchgate.net

ν(N-O): A shift in the nitrogen-oxygen bond stretching frequency can provide evidence of coordination through the oxime oxygen.

ν(O-H): The disappearance or significant broadening of the hydroxyl stretch would indicate deprotonation of the oxime upon coordination to form an oximato complex.

Thiophene Ring Vibrations: Shifts in the bands associated with the thiophene ring, such as the C-S stretching vibration, could indicate if the sulfur atom is involved in coordination, although this is less common for thiophene compared to coordination via nitrogen or oxygen donors on a side chain. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. researchgate.net

¹H NMR: Coordination to a metal ion would cause shifts in the signals of the protons on the thiophene ring and the aldoxime proton (-CH=N). The magnitude and direction of these shifts can offer clues about the coordination mode and the electronic effects of the metal center.

¹³C NMR: The chemical shifts of the carbon atoms, particularly the C=N carbon and the carbons of the thiophene ring, would also be affected by coordination, providing further structural evidence. researchgate.net

Electronic (UV-Visible) Spectroscopy: This technique provides information about the electronic transitions within the complex. For complexes with transition metals like Cu(II), Co(II), or Ni(II), characteristic d-d transition bands in the visible region can indicate the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net Intense charge-transfer bands, often involving ligand-to-metal charge transfer (LMCT), can also be observed. nih.gov

Table 2: Application of Spectroscopic Methods in Structural Analysis This interactive table outlines how different spectroscopic techniques would be used to analyze the structure of this compound metal complexes.

| Spectroscopic Method | Information Provided | Key Spectral Regions/Features |

|---|---|---|

| Infrared (IR) | Identifies coordinating functional groups. | Shifts in ν(C=N), ν(N-O), and disappearance of ν(O-H). |

| NMR (¹H, ¹³C) | Provides the solution-state structure of diamagnetic complexes. | Chemical shifts of thiophene and aldoxime protons/carbons. |

| UV-Visible | Determines coordination geometry and electronic properties. | d-d transition bands and ligand-to-metal charge transfer (LMCT) bands. |

By combining these powerful analytical techniques, a complete and detailed structural picture of any newly synthesized this compound metal complexes could be achieved, paving the way for a deeper understanding of their chemical behavior.

Computational and Theoretical Studies of Thiophene 3 Carboxaldoxime Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure of thiophene (B33073) derivatives. researchgate.netnih.gov These studies calculate various parameters that describe the molecule's reactivity and stability.

Key parameters investigated include the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netnih.gov The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔEH-L) is a critical indicator of chemical reactivity and stability. nih.govnih.gov For instance, studies on thiophene carboxamide derivatives have shown that a low HOMO-LUMO gap is a feature of the most active molecules. nih.gov In one analysis of anticancer thiophene carboxamide derivatives, the most active compounds, 2b and 2e, exhibited very low HOMO-LUMO gaps of -0.13 eV and -0.15 eV, respectively. nih.gov

These calculations also provide a detailed picture of the molecular geometry, including bond lengths and angles. For the thiophene ring, C-S bond lengths are typically calculated to be around 1.76 Å to 1.78 Å, with the bond angle around the sulfur atom being approximately 91.5°. nih.gov

Further analyses, such as Molecular Electrostatic Potential (MEP), Electron Localisation Function (ELF), and Localised Orbital Locator (LOL) maps, are used to identify chemically reactive sites within the molecule. nih.gov Natural Bond Orbital (NBO) analysis helps in understanding the intramolecular charge transfer and electronic interactions between different parts of the molecule. nih.gov

Table 1: Quantum Chemical Properties of Selected Thiophene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Thiophene carboxamide 2b | -0.2013 | -0.0681 | -0.1332 | nih.gov |

| Thiophene carboxamide 2e | -0.2091 | -0.0554 | -0.1537 | nih.gov |

| Aminothiophene derivative 7a | -5.58 | -1.99 | 3.59 | nih.gov |

| Aminothiophene derivative 7c | -5.91 | -2.73 | 3.18 | nih.gov |

Molecular Dynamics and Docking Simulations for Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how thiophene-based ligands interact with biological targets, such as proteins and enzymes.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govcolab.ws This method is used to estimate the strength of the interaction, often expressed as a docking score or binding energy. colab.ws For example, docking studies of thiophene derivatives against the breast cancer protein 2W3L were performed to simulate the binding exchange and understand their interaction patterns. nih.gov In another study, thiophene derivatives were docked against the S. aureus tyrosyl-tRNA synthetase protein, where phenylethylamine derivatives showed the highest binding affinity. asianpubs.org Docking simulations of thiophene-2-carboxamide derivatives with various proteins revealed that specific compounds achieved distinguished binding energy scores, indicating strong potential interactions. nih.gov

Molecular Dynamics (MD) simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD studies can assess the compactness and stability of the complex. nih.gov For instance, MD simulations of thiophene carboxamide derivatives complexed with tubulin were run for 100 nanoseconds to confirm their high stability and compactness within the protein's binding pocket. nih.govresearchgate.net These simulations help validate the interactions predicted by docking and provide a more dynamic picture of the binding event. nih.gov

Table 2: Molecular Docking Scores of Thiophene Derivatives against Biological Targets

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| Thiazole-Thiophene 4b | Human Serum Albumin (1AO6) | -6.3 | nih.gov |

| Thiazole-Thiophene 13a | Human Serum Albumin (1AO6) | -5.228 | nih.gov |

| Thiophene-2-carboxamide 3a | 2AS1 | -8.1675 | nih.gov |

| Thiophene-2-carboxamide 3b | 2AS1 | -9.3283 | nih.gov |

| 2-[(Trimethylsilyl)ethynyl]thiophene | 2J6M | -4.9 | nih.gov |

| 3-Thiophene Acetic Acid | MAO-A | -6.4 | nih.gov |

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) aims to correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for designing new, more potent molecules.

SAR studies on thiophene derivatives have provided valuable insights for drug design. For example, in a series of thiophene-3-carboxamide (B1338676) derivatives designed as JNK1 inhibitors, it was found that replacing the thiophene moiety with a phenyl ring resulted in a drastic drop in activity. nih.gov Similarly, altering the 3-carboxamide group to an acid, ester, or cyano group also led to a significant loss of inhibitory activity, highlighting the importance of these specific chemical features. nih.gov In another study on CXCR2 antagonists, a lead optimization campaign led to a series of 2-thioureidothiophene-3-carboxylates, with SAR studies identifying a compound that significantly inhibited CXCR2-mediated signaling. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide three-dimensional contour maps that show how steric and electrostatic fields of a molecule influence its activity. rsc.org These models have been successfully used to study thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, providing guidance for designing novel molecules with higher predicted activity. rsc.org

Furthermore, classification-based models have been developed to predict properties like genotoxicity. A model using the grid search support vector machine (GS-SVM) method was successfully built to predict the genotoxicity of 140 thiophene derivatives based on descriptors derived from their molecular structures, achieving a prediction accuracy of over 92%. researchgate.net These predictive models are powerful tools for prioritizing which novel thiophene derivatives should be synthesized and tested. rsc.orgresearchgate.net

Advanced Research Applications and Future Directions

Emerging Roles in Medicinal Chemistry and Drug Discovery

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to a phenyl ring and its versatile chemical reactivity. The introduction of a carboxaldoxime functionality at the 3-position is anticipated to modulate the compound's electronic properties and potential for hydrogen bonding, which are critical for biological activity.

Development of Anticancer Agents based on Thiophene Oxime Scaffolds

Thiophene derivatives are a subject of intense investigation in the development of novel anticancer agents. The planar thiophene ring can facilitate intercalation with DNA and binding to various enzymatic targets, while the oxime group can enhance these interactions and improve pharmacokinetic profiles.

A series of novel thiophene-3-carboxamide (B1338676) derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors, which play a crucial role in tumor angiogenesis. One of the compounds in this series demonstrated significant anti-proliferative activity against several cancer cell lines, including HCT116, MCF7, PC3, and A549, with an IC50 value of 191.1 nM for VEGFR-2 inhibition. This compound was also shown to inhibit colony formation, cell migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). The mechanism of action was found to involve cell cycle arrest, induction of apoptosis through increased production of reactive oxygen species (ROS), and reduction of phosphorylated ERK and MEK levels. nih.gov

Below is a table summarizing the anticancer activity of representative thiophene-3-carboxamide derivatives:

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-3-carboxamide derivative 2b | Hep3B | 5.46 | nih.gov |

| Thiophene-3-carboxamide derivative 2e | Hep3B | 12.58 | nih.gov |

| Thiophene-3-carboxamide derivative 14d | A549 | Not specified | nih.gov |

Exploration in Anti-inflammatory and Analgesic Research

Thiophene derivatives have been widely explored for their anti-inflammatory and analgesic properties. The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. nih.gov

Specific research on the anti-inflammatory and analgesic effects of Thiophene-3-carboxaldoxime is not extensively documented. However, studies on related thiophene-3-carboxamide and other thiophene derivatives suggest potential in this area. For example, a study on 2-amido-3-carboxamide thiophene derivatives identified them as CB2 receptor agonists, which effectively produced analgesia in models of neuropathic, inflammatory, and postsurgical pain. nih.gov Another study investigated a novel 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide for its peripheral analgesic activity and found it to have moderate effects in acetic acid-induced writhing and formalin tests in mice. ijbcp.comresearchgate.net

The following table presents data on the analgesic activity of a representative thiophene-3-carboxamide derivative:

| Compound | Test Model | Maximum Pain Inhibition Percentage (PIP) | Reference |

| 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide (40mg/kg) | Acetic acid induced writhing | 78% | ijbcp.com |

| 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide (40mg/kg) | Late phase of Formalin test | 58% | ijbcp.com |

Antimicrobial and Antifungal Activity of this compound Derivatives

The thiophene nucleus is a common feature in many antimicrobial and antifungal agents. The sulfur atom in the thiophene ring is thought to play a role in the antimicrobial activity of these compounds.

While there is a lack of specific studies on the antimicrobial and antifungal properties of this compound, the broader class of thiophene derivatives has shown significant promise. For instance, certain armed thiophene derivatives have demonstrated potent antibacterial activity, with one derivative being more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov In the realm of antifungal research, novel 3-thiophene derivatives have been synthesized and evaluated as potent fungistatic and fungicidal agents. One such derivative, compound 21b, exhibited excellent inhibitory activity against pathogenic and drug-resistant fungi, and was also effective in preventing the formation of fungal biofilms. nih.gov Additionally, a series of thiophene/furan-1,3,4-oxadiazole carboxamides were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, with some compounds showing remarkable antifungal activity against Sclerotinia sclerotiorum, superior to the commercial fungicide boscalid. nih.gov

The table below summarizes the antifungal activity of a representative 3-thiophene derivative:

| Compound | Target Fungus | EC50 (mg/L) | Reference |

| 3-thiophene phenyl derivative 21b | Pathogenic and drug-resistant fungi | Not specified | nih.gov |

| Thiophene/furan-1,3,4-oxadiazole carboxamide 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | nih.gov |

Contributions to Supramolecular Chemistry and Functional Materials

The structural rigidity and electronic properties of the thiophene ring, combined with the coordinating ability of the oxime group, make this compound and its derivatives attractive building blocks for supramolecular chemistry and the design of functional materials.

Thiophene Oxime-Based Ligands in Self-Assembly and Molecular Recognition

Thiophene-based molecules have been shown to undergo controllable self-assembly into various nanostructures, such as nanoparticles and nanofibers. nih.gov The nature of the solvent and pH can influence the morphology of the self-assembled structures. researchgate.net Thiophene-based ligands are also utilized in the construction of covalent organic frameworks (COFs), which are porous crystalline materials with applications in areas such as photocatalysis. mdpi.com The coordination chemistry of thiophene-2-carboxylate (B1233283) with metal ions has been explored to create supramolecular architectures. nih.govresearchgate.net

While specific studies detailing the use of this compound in self-assembly and molecular recognition are scarce, the inherent properties of the thiophene and oxime moieties suggest their potential in these applications. The nitrogen and oxygen atoms of the oxime group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other supramolecular assemblies. The planar thiophene ring can participate in π-π stacking interactions, further directing the self-assembly process.

Design of Optical Probes for Protein Aggregation

Thiophene-based fluorescent probes have emerged as powerful tools for studying protein aggregation diseases, such as Alzheimer's disease. diva-portal.orgnih.gov These probes, often luminescent conjugated oligothiophenes (LCOs), can bind to protein aggregates and exhibit distinct fluorescence signatures, allowing for the optical detection and differentiation of various aggregate morphologies. nih.govresearchgate.net The design of these probes often involves modifying the thiophene backbone to tune their spectral properties and binding affinity for specific protein aggregates like Aβ or tau deposits. nih.gov

Although there is no specific mention of this compound being used as an optical probe for protein aggregation, the foundational role of the thiophene scaffold in this area is well-established. The conjugation within the thiophene ring system is key to the photophysical properties of these probes. It is conceivable that derivatives of this compound could be designed to act as fluorescent probes, with the oxime group potentially contributing to the binding selectivity or modulating the fluorescence output upon interaction with protein aggregates.

Potential in Sensor Technologies and Catalysis

The unique chemical structure of this compound, which combines a sulfur-containing aromatic thiophene ring with a reactive oxime group, positions it as a compound of interest for advanced applications in sensor technologies and catalysis. Research into thiophene derivatives has revealed their exceptional photophysical and electrochemical properties, making them valuable components in the design of chemical sensors. nih.gov Concurrently, the oxime functional group is a versatile participant in various catalytic reactions.

Application in Sensor Technologies

Thiophene-based compounds are increasingly utilized in the development of highly sensitive and selective chemosensors. nih.gov Their utility stems from the ability of the thiophene moiety to engage in effective conjugation, leading to desirable photophysical properties such as fluorescence, which can be modulated by the presence of specific analytes. nih.govresearchgate.net While direct applications of this compound in sensor technologies are an emerging area of research, its structural components suggest significant potential.

The incorporation of a thiophene ring provides a robust platform for creating fluorescent and colorimetric sensors. nih.gov The sulfur and nitrogen atoms in this compound can act as coordination sites for metal ions. The binding of a metal ion to the oxime group can induce changes in the electronic properties of the thiophene ring system, leading to a detectable optical or electrochemical response. pdx.edunih.gov This principle is the foundation for many thiophene-based sensors designed for the detection of various metal ions, including mercury(II). pdx.edunih.gov

Furthermore, this compound can serve as a versatile building block, or ligand, for the synthesis of more complex sensor systems like coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials are known for their high porosity and large surface areas, which are advantageous for sensing applications. mdpi.com Thiophene-containing coordination polymers have been successfully employed as luminescent sensors for the detection of metal ions and organic molecules in aqueous environments. rsc.org

Table 1: Potential Sensor Applications for this compound Derivatives

| Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| Fluorescent Sensor | Metal Ions (e.g., Hg²⁺, Cu²⁺, Cd²⁺) | Coordination of the metal ion to the oxime and thiophene moieties leading to a change in fluorescence intensity or wavelength (ratiometric response). researchgate.netpdx.edunih.gov |

| Electrochemical Sensor | Various Ions and Molecules | Formation of metal complexes that can be detected via changes in electrochemical properties. chemicalbook.com |

| Colorimetric Sensor | Metal Ions | Change in color upon complexation with the target analyte. nih.gov |

Role in Catalysis

In the realm of catalysis, the oxime group of this compound is of particular importance. Oximes are known to be valuable precursors in a variety of catalytic transformations. One of the most direct catalytic applications involving this compound is its use as a reactant in the synthesis of nitriles through catalyzed dehydration. researchgate.net This reaction is a fundamental transformation in organic chemistry, as nitriles are important intermediates in the synthesis of many pharmaceuticals and agrochemicals.

Moreover, aldoximes, in general, can participate in nickel-catalyzed coupling reactions with amines to form secondary or tertiary amides. nih.gov This suggests the potential for this compound to be utilized in similar catalytic systems for the synthesis of thiophene-containing amides, which are of interest in medicinal chemistry.

The thiophene ring itself can also play a role in catalysis. Thiophene derivatives have been used to create ligands for transition metal catalysts. researchgate.net The sulfur atom in the thiophene ring can coordinate to a metal center, influencing its catalytic activity and selectivity. This opens up the possibility of designing novel catalysts based on this compound for a range of organic reactions, including cross-coupling reactions. researchgate.net

Recent advancements in materials science have also highlighted the use of thiophene-based compounds in the construction of covalent organic frameworks (COFs) for photocatalysis. nih.gov These porous crystalline materials can be designed to have specific catalytic activities, and the incorporation of thiophene units has been shown to be effective for processes like photocatalytic hydrogen peroxide synthesis. The structure of this compound makes it a plausible candidate as a building block for such catalytically active frameworks.

Future Perspectives and Unexplored Research Avenues

The exploration of this compound's full potential is still in its early stages, with many promising research avenues yet to be explored. Based on the known chemistry of thiophenes and oximes, several future directions can be envisioned.

One of the most promising areas for future research is the systematic investigation of this compound and its derivatives as selective chemosensors. While the potential is clear, detailed studies are needed to synthesize and characterize sensors for specific analytes. This would involve studying the coordination chemistry of this compound with a wide range of metal ions and observing the resulting photophysical and electrochemical changes. The development of ratiometric fluorescent sensors based on this compound could lead to highly sensitive and reliable detection methods for environmental and biological monitoring. researchgate.netpdx.edu

In catalysis, the design and synthesis of novel transition metal complexes with this compound as a ligand is a largely unexplored field. Such complexes could exhibit unique catalytic properties in reactions such as C-C coupling, hydrogenations, and oxidations. Investigating the role of the thiophene-sulfur and oxime-nitrogen atoms in coordinating to metal centers and influencing the catalytic cycle would be of fundamental importance.

Furthermore, the incorporation of this compound into advanced materials like MOFs and COFs for catalytic and sensing applications warrants further investigation. mdpi.comnih.gov The functionalization of the oxime group prior to or after the formation of these frameworks could allow for the fine-tuning of their properties and the creation of multifunctional materials. For instance, COFs containing this compound could be designed to act as heterogeneous catalysts that are easily recoverable and reusable.

The biological activities of thiophene-based oxime derivatives also present an intriguing, yet underexplored, area of research. While some thiophene derivatives are known to have anti-inflammatory or antimicrobial properties, the specific biological profile of this compound remains to be determined. nih.gov Future studies could focus on screening this compound and its derivatives for various biological activities, which could open up new possibilities in medicinal chemistry.

Table 2: Unexplored Research Avenues for this compound

| Research Area | Specific Focus | Potential Impact |

|---|---|---|

| Advanced Sensors | Development of ratiometric fluorescent sensors for heavy metal detection. | Creation of highly sensitive and selective tools for environmental monitoring. researchgate.netpdx.edunih.gov |

| Homogeneous Catalysis | Synthesis and characterization of novel transition metal complexes with this compound as a ligand. | Discovery of new catalysts for efficient and selective organic transformations. researchgate.net |

| Heterogeneous Catalysis | Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). | Development of robust, reusable catalysts for sustainable chemical processes. mdpi.comnih.gov |

| Medicinal Chemistry | Screening for biological activities such as antimicrobial and anti-inflammatory properties. | Identification of new lead compounds for drug discovery. nih.gov |

| Materials Science | Investigation of its use in the synthesis of conductive polymers and organic electronic materials. | Contribution to the development of new materials for electronics and optoelectronics. nih.gov |

Q & A

Q. What are the standard synthetic routes for Thiophene-3-carboxaldoxime, and how can its purity be optimized?

this compound is typically synthesized via condensation of Thiophene-3-carbaldehyde with hydroxylamine hydrochloride. A common protocol involves refluxing equimolar amounts of the aldehyde and hydroxylamine HCl in ethanol or methanol under acidic conditions (e.g., using sodium acetate as a buffer). The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be verified using melting point analysis, NMR (¹H/¹³C), and HPLC. Storage in amber vials under inert atmosphere (N₂/Ar) minimizes degradation .

Q. What safety precautions are critical when handling this compound?

The compound should be stored in a cool, dry environment away from strong oxidizers, acids, and bases due to incompatibility risks (e.g., hazardous decomposition into sulfur oxides and carbon monoxide) . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Reactions should be conducted in a fume hood to mitigate inhalation risks. Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by disposal as hazardous waste .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm oxime proton (-NOH) resonance (δ 9–11 ppm) and thiophene ring protons.

- FT-IR : Identification of C=N (1630–1690 cm⁻¹) and O-H (3200–3500 cm⁻¹) stretches.

- Mass Spectrometry (EI/ESI) : For molecular ion ([M+H]⁺) validation.

- Elemental Analysis : To verify C, H, N, S composition. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for this compound derivatives?

Discrepancies in yields may arise from variations in solvent polarity, temperature, or catalyst presence. To address this, employ a Design of Experiments (DoE) approach, systematically testing parameters like solvent (e.g., DMF vs. THF), reaction time (3–24 hours), and acid/base catalysts (e.g., pyridine vs. HCl). Reaction monitoring via in-situ FT-IR or GC-MS can identify intermediate species or side products. Cross-referencing with literature protocols (e.g., analogous thiophene oxime syntheses) helps refine conditions .

Q. What strategies are effective for studying the regioselectivity of electrophilic substitutions on this compound?

Regioselectivity is influenced by the oxime group’s electron-withdrawing effects. Computational modeling (DFT, Gaussian) predicts preferred substitution sites (C-2 vs. C-5). Experimentally, nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) followed by 2D NMR (COSY, NOESY) can confirm product structures. Competitive reactions with Thiophene-2-carboxaldoxime (a positional isomer) provide comparative insights into directing effects .

Q. How can this compound be evaluated for biological activity in drug discovery pipelines?

Design dose-response assays targeting enzymes or receptors of interest (e.g., antimicrobial studies via MIC assays against E. coli or S. aureus). Use positive controls (e.g., ampicillin) and solvent controls (DMSO). For mechanistic studies, employ molecular docking (AutoDock Vina) to predict binding affinities or enzyme inhibition assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research). Toxicity profiling via MTT assays on mammalian cell lines (HEK293, HepG2) ensures selectivity .

Q. What methodologies are recommended for troubleshooting unexpected by-products during this compound synthesis?

By-products often arise from oxime tautomerization (syn/anti isomers) or aldoxime dehydration to nitriles. To mitigate:

- Use milder acids (acetic acid instead of H₂SO₄) to reduce dehydration.

- Introduce stabilizing agents (e.g., molecular sieves) to absorb water.

- Isolate intermediates via flash chromatography. LC-MS or GC-MS can identify side products, while X-ray crystallography (if crystals form) confirms tautomeric forms .

Methodological Best Practices

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation.

- Data Validation : Replicate experiments across multiple batches and cross-validate with orthogonal techniques (e.g., NMR + HPLC).

- Ethical Compliance : For biological studies, adhere to institutional review protocols for cytotoxicity and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.